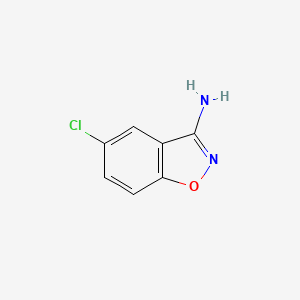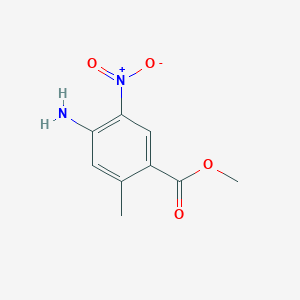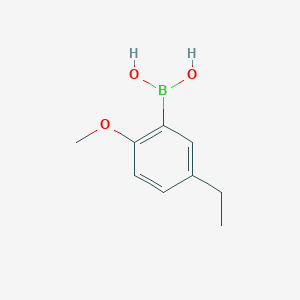
(5-Ethyl-2-methoxyphenyl)boronic acid
説明
“(5-Ethyl-2-methoxyphenyl)boronic acid” is a type of organoboron compound with the CAS Number: 847345-37-3 . It has a molecular weight of 180.01 .
Synthesis Analysis
The synthesis of boronic acids like “(5-Ethyl-2-methoxyphenyl)boronic acid” often involves Suzuki–Miyaura coupling . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . Protodeboronation of pinacol boronic esters is another method that has been reported .Molecular Structure Analysis
The InChI code for “(5-Ethyl-2-methoxyphenyl)boronic acid” is 1S/C9H13BO3/c1-3-7-4-5-9(13-2)8(6-7)10(11)12/h4-6,11-12H,3H2,1-2H3 . This code provides a specific textual identifier for the compound’s molecular structure.Chemical Reactions Analysis
Boronic acids like “(5-Ethyl-2-methoxyphenyl)boronic acid” are often used in Suzuki–Miyaura coupling reactions . These reactions involve the coupling of a boronic acid with a halide, catalyzed by a palladium (0) complex .科学的研究の応用
Fluorescence Quenching Studies
One significant area of application involves the study of fluorescence quenching mechanisms. For instance, boronic acid derivatives, including those structurally related to (5-Ethyl-2-methoxyphenyl)boronic acid, have been investigated for their fluorescence quenching properties with aniline as a quencher in various solvents. These studies provide insights into the photophysical behaviors of boronic acids, suggesting potential applications in sensing and molecular interaction studies (Geethanjali et al., 2015).
Chemical Synthesis and Catalysis
Research has also focused on the synthetic utility of boronic acids in creating complex molecular structures. For example, (4-methoxyphenyl)boronic acid has been used in reactions with aryloxorhodium complexes to form new tetraarylpentaborates, showcasing the role of boronic acids in facilitating novel organometallic reactions and potentially leading to new catalysts and materials (Nishihara et al., 2002).
Photophysical Properties
The exploration of photophysical properties of boronic acid derivatives, including solvatochromism and quantum yield in different solvents, has been conducted to understand their behavior in various environmental conditions. Such studies are critical for applications in dye-sensitized solar cells, optical sensors, and other photonic devices (Muddapur et al., 2016).
Novel Protecting Groups
Boronic acids have been investigated for their potential as protecting groups in organic synthesis. A novel protecting group for boronic acids, demonstrating efficient protection and deprotection under mild conditions, has been reported. This advancement could streamline synthetic strategies in drug development and material science (Yan et al., 2005).
Glucose Sensing
The application of boronic acids in glucose sensing due to their ability to form reversible covalent bonds with diols has been a subject of interest. Research in this area focuses on developing more sensitive and selective glucose sensors, which are crucial for diabetes management and other applications requiring monitoring of glucose levels (Saleem et al., 2017).
将来の方向性
The future directions of research involving “(5-Ethyl-2-methoxyphenyl)boronic acid” and similar boronic acids likely involve their continued use in Suzuki–Miyaura coupling reactions and other carbon–carbon bond-forming reactions . These reactions are fundamental to the synthesis of many organic compounds, so advancements in the efficiency and selectivity of these reactions could have broad implications in organic chemistry .
特性
IUPAC Name |
(5-ethyl-2-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c1-3-7-4-5-9(13-2)8(6-7)10(11)12/h4-6,11-12H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJACNUQXPIDDEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)CC)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681736 | |
| Record name | (5-Ethyl-2-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Ethyl-2-methoxyphenyl)boronic acid | |
CAS RN |
847345-37-3 | |
| Record name | (5-Ethyl-2-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1422035.png)
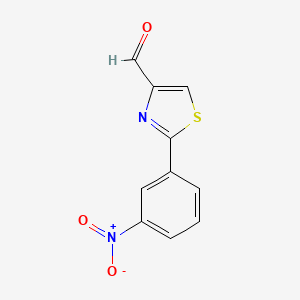
![2'-Methoxy-5'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1422038.png)
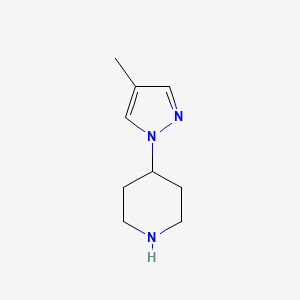

![7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B1422046.png)
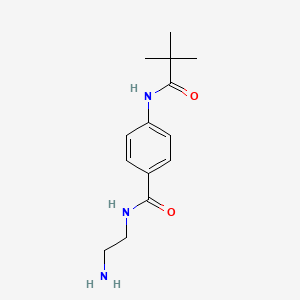
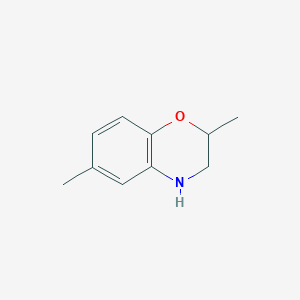
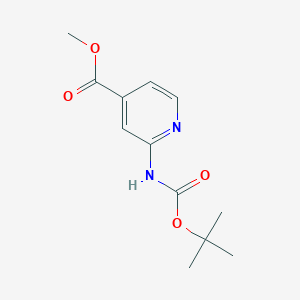
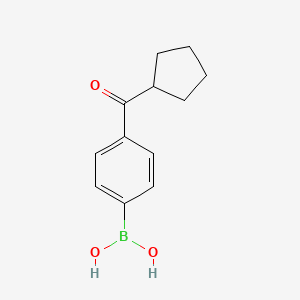
![7-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1422052.png)

